molecular formula C18H14ClN3O B2447881 1-(4-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 923691-28-5

1-(4-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B2447881
CAS RN: 923691-28-5
M. Wt: 323.78
InChI Key: HPLIOEAYCXNFBO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CMI, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CMI is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Research has highlighted the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry. These compounds demonstrate a range of bioactivities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Specific studies have identified the potent anti-tubercular activity of 1,3,4-oxadiazole derivatives against strains of M. tuberculosis and other mycobacteria, even those resistant to traditional medications like INH. These findings suggest a promising avenue for the design of new leads in anti-TB compounds, potentially addressing drug resistance issues in tuberculosis treatment (Verma et al., 2019), (Asif, 2014).

Potential in Drug Development

The unique structural features of 1,3,4-oxadiazole compounds, specifically their ability to effectively bind with different enzymes and receptors through weak interactions, make them valuable in drug development. The diverse pharmacological properties and applications of these compounds in medicinal chemistry, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, are widely recognized. This versatility highlights their potential as starting points for the development of a broad range of therapeutic agents (Rana et al., 2020).

Applications in Metal-Ion Sensing

1,3,4-Oxadiazole scaffolds are not only significant in pharmacology but also in material science and organic electronics. The photoluminescent properties, thermal and chemical stability, and potential coordination sites make these molecules suitable for applications in metal-ion sensors. The ease of synthesis and the ability to link π-conjugated groups further encourage the use of 1,3,4-oxadiazole derivatives as building blocks for various fluorescent frameworks, particularly in the development of potential chemosensors (Sharma et al., 2022).

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-4-2-3-5-16(14)22(17)11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLIOEAYCXNFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

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